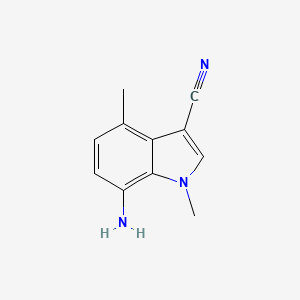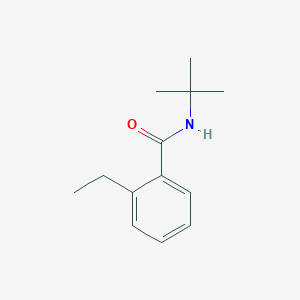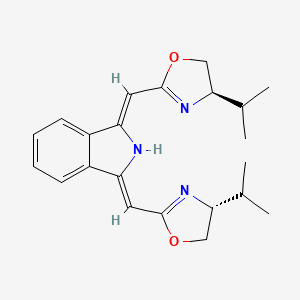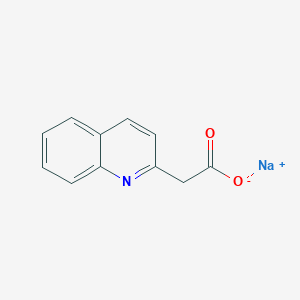
2-Amino-4-bromo-3,5,6-trifluoro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromo-3,5,6-trifluoro-benzamide is a chemical compound with the molecular formula C7H4BrF3N2O and a molecular weight of 269.0185 g/mol . This compound is primarily used in scientific research and is known for its unique chemical properties due to the presence of bromine, fluorine, and amino groups on the benzamide structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar coupling reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-bromo-3,5,6-trifluoro-benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .
Aplicaciones Científicas De Investigación
2-Amino-4-bromo-3,5,6-trifluoro-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-bromo-3,5,6-trifluoro-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-bromo-3-fluorobenzoic acid: Similar in structure but with different functional groups, leading to different chemical properties and applications.
2-Amino-4-bromophenol: Another similar compound with distinct properties due to the presence of a hydroxyl group instead of fluorine atoms.
Propiedades
Fórmula molecular |
C7H4BrF3N2O |
|---|---|
Peso molecular |
269.02 g/mol |
Nombre IUPAC |
2-amino-4-bromo-3,5,6-trifluorobenzamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-2-4(10)3(9)1(7(13)14)6(12)5(2)11/h12H2,(H2,13,14) |
Clave InChI |
WMFZBILFPXUBFN-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)Br)F)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)


